![molecular formula C15H15NO2 B14428139 N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide CAS No. 85057-69-8](/img/structure/B14428139.png)
N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-N-methoxyacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-N-methoxyacetamide typically involves the reaction of 2-aminobiphenyl with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2-aminobiphenyl and the acyl chloride group of methoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-N-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Properties
CAS No. |
85057-69-8 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methoxy-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16(18-2)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI Key |
NDQNFMCABDXCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)OC |
Origin of Product |
United States |
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